6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.5.1.0,1]tetradeca-2,4(14),5,7-tetraene
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Overview
Description
6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6510,1]tetradeca-2,4(14),5,7-tetraene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of 6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.5.1.0,1]tetradeca-2,4(14),5,7-tetraene typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the reaction of boron reagents with halogenated precursors under mild and functional group-tolerant conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.5.1.0,1]tetradeca-2,4(14),5,7-tetraene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.5.1.0,1]tetradeca-2,4(14),5,7-tetraene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.5.1.0,1]tetradeca-2,4(14),5,7-tetraene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.5.1.0,1]tetradeca-2,4(14),5,7-tetraene can be compared with similar compounds such as 6-Bromo-2-iodo-1H-indole and 6-Bromo-2-iodofuro[3,2-b]pyridine These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture The uniqueness of 6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[651
Properties
Molecular Formula |
C11H10BrIN2O |
---|---|
Molecular Weight |
393.02 g/mol |
IUPAC Name |
(10E)-6-bromo-10-iodo-9-oxa-1,3-diazatricyclo[6.5.1.04,14]tetradeca-4(14),5,7,10-tetraene |
InChI |
InChI=1S/C11H10BrIN2O/c12-7-4-8-11-9(5-7)16-10(13)2-1-3-15(11)6-14-8/h2,4-5,14H,1,3,6H2/b10-2- |
InChI Key |
XTGXGUCFGJNYET-SGAXSIHGSA-N |
Isomeric SMILES |
C/1CN2CNC3=C2C(=CC(=C3)Br)O/C(=C1)/I |
Canonical SMILES |
C1CN2CNC3=C2C(=CC(=C3)Br)OC(=C1)I |
Origin of Product |
United States |
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